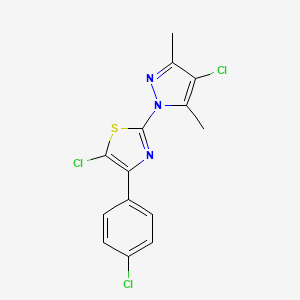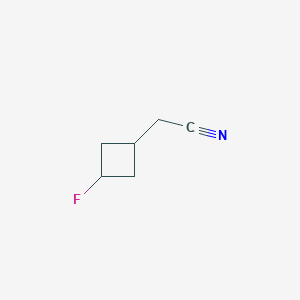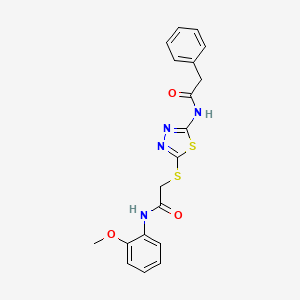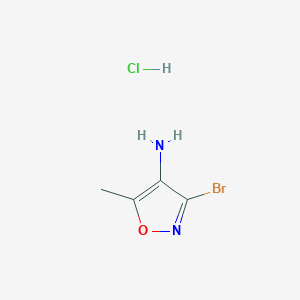
(3r,5r,7r)-N-(3-(benzofuran-2-yl)propyl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3r,5r,7r)-N-(3-(benzofuran-2-yl)propyl)adamantane-1-carboxamide, also known as Memantine, is a medication used to treat moderate to severe Alzheimer's disease. It works by blocking the action of a chemical in the brain called glutamate, which is involved in learning and memory. Memantine is a unique drug in that it is not a cholinesterase inhibitor like other Alzheimer's drugs, such as donepezil and rivastigmine.
Mecanismo De Acción
(3r,5r,7r)-N-(3-(benzofuran-2-yl)propyl)adamantane-1-carboxamide works by blocking the action of glutamate, a chemical in the brain that is involved in learning and memory. Glutamate is released by neurons and binds to N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning. In Alzheimer's disease, there is an overactivation of NMDA receptors, which can lead to neuronal damage and cell death. This compound blocks the excessive activation of NMDA receptors, protecting neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and delay the progression of Alzheimer's disease. It has also been shown to have neuroprotective effects and improve synaptic plasticity. This compound has a long half-life and is well-tolerated by patients, with few side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3r,5r,7r)-N-(3-(benzofuran-2-yl)propyl)adamantane-1-carboxamide has several advantages for lab experiments. It has a well-defined mechanism of action and is selective for NMDA receptors, making it a useful tool for studying glutamate signaling in the brain. This compound is also readily available and has been extensively studied, making it a reliable tool for research. However, this compound has limitations in that it is not specific to a particular subtype of NMDA receptor and can affect other neurotransmitter systems, such as serotonin and dopamine.
Direcciones Futuras
There are several future directions for (3r,5r,7r)-N-(3-(benzofuran-2-yl)propyl)adamantane-1-carboxamide research. One area of interest is its potential use in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis. This compound has also been studied for its potential use in treating depression and anxiety. Another area of interest is developing more selective NMDA receptor antagonists that can target specific subtypes of NMDA receptors, which could lead to more effective treatments for neurological disorders. Additionally, this compound could be used in combination with other drugs, such as cholinesterase inhibitors, to improve cognitive function in Alzheimer's patients.
Métodos De Síntesis
(3r,5r,7r)-N-(3-(benzofuran-2-yl)propyl)adamantane-1-carboxamide is synthesized through a multi-step process starting with 1-adamantylamine. The amine is protected with a tert-butyloxycarbonyl (Boc) group and then reacted with 2-bromo-3'-fluoropropiophenone to form the intermediate. The intermediate is then reacted with 2-(benzofuran-2-yl)ethylamine to form the final product, this compound.
Aplicaciones Científicas De Investigación
(3r,5r,7r)-N-(3-(benzofuran-2-yl)propyl)adamantane-1-carboxamide has been extensively studied for its use in treating Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease in patients with moderate to severe Alzheimer's. This compound has also been studied for its potential use in treating other neurological disorders, such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c24-21(22-12-15-8-16(13-22)10-17(9-15)14-22)23-7-3-5-19-11-18-4-1-2-6-20(18)25-19/h1-2,4,6,11,15-17H,3,5,7-10,12-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQLEJBBYCDVGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCC4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone](/img/structure/B2971352.png)

![Ethyl 4-(7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamido)benzoate](/img/structure/B2971354.png)

![Methyl 4-amino-3-[2-(dimethylamino)ethylamino]benzoate](/img/structure/B2971356.png)



![N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)
![2-[4-[(Z)-2-Cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2971367.png)
![N-benzyl-2,4-dimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2971368.png)

![(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2971374.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2971375.png)